molecular formula C9H6ClF3O2 B13680374 4-Methyl-3-(trifluoromethoxy)benzoyl Chloride

4-Methyl-3-(trifluoromethoxy)benzoyl Chloride

Cat. No.: B13680374
M. Wt: 238.59 g/mol
InChI Key: UOBHGTXLWHJIOV-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethoxy)benzoyl Chloride is an organic compound with the molecular formula C9H6ClF3O2. It is a clear, colorless liquid that serves as an important intermediate in organic synthesis. This compound is known for its trifluoromethoxy group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(trifluoromethoxy)benzoyl Chloride typically involves the reaction of 4-Methyl-3-(trifluoromethoxy)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid is heated with thionyl chloride, resulting in the formation of the benzoyl chloride derivative .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(trifluoromethoxy)benzoyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride: Used in the synthesis of the compound from the corresponding benzoic acid.

    Phenylboronic Acid: Used in coupling reactions to form benzophenone derivatives.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methyl-3-(trifluoromethoxy)benzoyl Chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-(trifluoromethoxy)benzoyl Chloride is unique due to the presence of both a methyl group and a trifluoromethoxy group on the benzoyl chloride structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various synthetic applications.

Properties

Molecular Formula

C9H6ClF3O2

Molecular Weight

238.59 g/mol

IUPAC Name

4-methyl-3-(trifluoromethoxy)benzoyl chloride

InChI

InChI=1S/C9H6ClF3O2/c1-5-2-3-6(8(10)14)4-7(5)15-9(11,12)13/h2-4H,1H3

InChI Key

UOBHGTXLWHJIOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)Cl)OC(F)(F)F

Origin of Product

United States

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